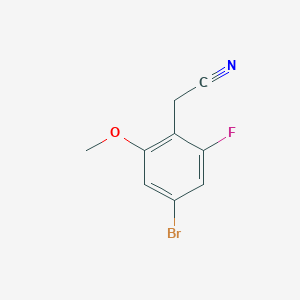
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFNO It is characterized by the presence of a bromo, fluoro, and methoxy substituent on a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxyphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetonitriles.
Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the reaction conditions.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, in drug discovery, the compound might inhibit a specific enzyme or receptor, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-methoxyphenylboronic acid
- 2-Bromo-2-(4-methoxyphenyl)acetonitrile
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and fluoro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-5-6(10)4-8(11)7(9)2-3-12/h4-5H,2H2,1H3 |
InChI Key |
XHFDTDZRYQQPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)

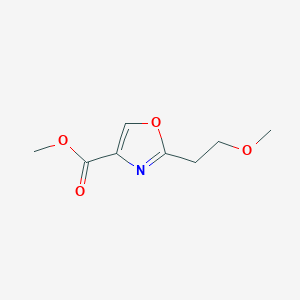
![Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate](/img/structure/B15046407.png)
![3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
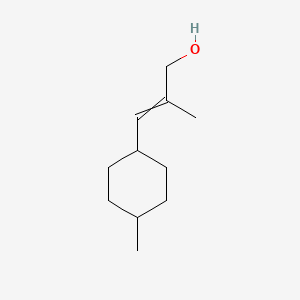


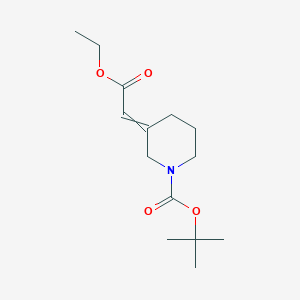

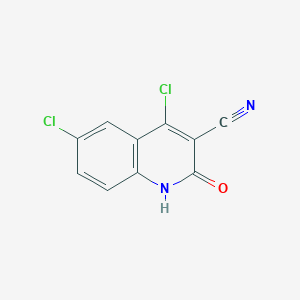
![[1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)
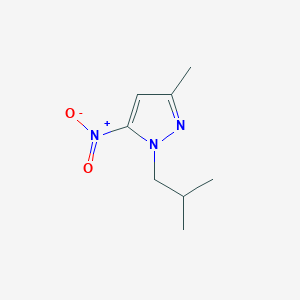
![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate](/img/structure/B15046496.png)
